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Introduction
Mannanase, an enzyme that catalyzes the hydrolysis of mannans and glucomannans, plays a

crucial role in various industrial and biotechnological applications, including in the food, feed,

and pharmaceutical industries.[1] Accurate determination of mannanase activity is essential for

enzyme characterization, process optimization, and quality control. The 3,5-dinitrosalicylic acid

(DNS) method is a widely used, simple, and cost-effective colorimetric technique for measuring

the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides like

mannan.[2][3] This document provides a detailed protocol for determining mannanase activity

using the DNS method.

Principle of the DNS Method
The DNS method is based on a redox reaction between the DNS reagent and reducing sugars.

[4] In an alkaline solution and upon heating, the aldehyde or ketone group of a reducing sugar

reduces the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[5][6]

The intensity of the resulting color is directly proportional to the concentration of reducing

sugars in the sample.[5] The absorbance of the colored solution is measured

spectrophotometrically at 540 nm.[1][7] By using a standard curve of a known reducing sugar,

such as mannose, the concentration of reducing sugars produced by mannanase activity can

be quantified.
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Figure 1: Chemical principle of the DNS method.

Materials and Reagents
Equipment

Spectrophotometer capable of reading at 540 nm[1]

Water bath[1]

Vortex mixer

Centrifuge[1]

Micropipettes and tips

Glass test tubes

Cuvettes
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Reagents
Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac Mannan in a suitable buffer (e.g.,

50 mM sodium phosphate buffer, pH 7.0).[8][9]

DNS Reagent:

3,5-Dinitrosalicylic acid (DNSA)

Sodium potassium tartrate (Rochelle salt)[10]

Sodium hydroxide (NaOH)[10]

Phenol (optional, can reduce interference)[11][12]

Sodium sulfite (optional, reduces interference from dissolved oxygen)[11][13]

Distilled or deionized water

Mannose Standard Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of D-mannose

in distilled water.

Enzyme Solution: Mannanase solution of unknown activity, appropriately diluted in buffer.

Experimental Protocols
Preparation of Reagents
4.1.1. DNS Reagent Preparation (100 mL)

Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and

stirring.[14]

In a separate beaker, dissolve 30.0 g of sodium potassium tartrate in 20 mL of 2 M NaOH.

[10]

Slowly and carefully add the sodium potassium tartrate solution to the DNSA solution while

stirring continuously.
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Make up the final volume to 100 mL with distilled water.[10]

Store the reagent in a brown bottle at room temperature. It is stable for several months.[6]

[15]

4.1.2. Substrate Preparation (0.5% Locust Bean Gum)

Weigh 0.5 g of locust bean gum powder.

Disperse the powder in 100 mL of 50 mM sodium phosphate buffer (pH 7.0) by stirring

vigorously to prevent clumping.

Heat the solution while stirring until the gum is completely dissolved and the solution

becomes viscous.

4.1.3. Preparation of Mannose Standards

Prepare a stock solution of 1 mg/mL D-mannose in distilled water.

From the stock solution, prepare a series of working standards with concentrations ranging

from 0.1 to 1.0 mg/mL in distilled water.

Mannanase Activity Assay Workflow
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Figure 2: Experimental workflow for the mannanase activity assay.
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Standard Curve for Mannose
Set up a series of test tubes labeled Blank, and for each mannose standard concentration

(e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

To the "Blank" tube, add 1.0 mL of distilled water.

To each of the standard tubes, add 1.0 mL of the corresponding mannose standard solution.

[16]

Add 1.0 mL of DNS reagent to all tubes, including the blank.[16]

Mix the contents of the tubes thoroughly.

Incubate all tubes in a boiling water bath for 5-15 minutes.[17]

Cool the tubes to room temperature.

Add 8.0 mL of distilled water to each tube and mix well.[16][17]

Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the

blank solution used to zero the instrument.

Plot a graph of absorbance at 540 nm versus the concentration of mannose (mg/mL).

Enzyme Assay Procedure
Set up three sets of test tubes: "Test," "Enzyme Blank," and "Substrate Blank."

Test: Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the 0.5% locust

bean gum solution.

Enzyme Blank: Add 0.5 mL of the enzyme solution to 0.5 mL of the buffer.

Substrate Blank: Add 0.5 mL of the 0.5% locust bean gum solution to 0.5 mL of the buffer.

Incubate all tubes at the optimal temperature for mannanase activity (e.g., 50°C) for a

specific period (e.g., 10-30 minutes).[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://biotechbeacon.com/estimation-of-sugars-by-dns-method
https://biotechbeacon.com/estimation-of-sugars-by-dns-method
https://www.benchchem.com/pdf/Common_interferences_in_the_dinitrosalicylic_acid_DNS_assay.pdf
https://biotechbeacon.com/estimation-of-sugars-by-dns-method
https://www.benchchem.com/pdf/Common_interferences_in_the_dinitrosalicylic_acid_DNS_assay.pdf
https://www.benchchem.com/product/b13387028?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.

Proceed with the color development and absorbance measurement as described in steps 5-

9 of the "Standard Curve for Mannose" protocol.

The absorbance of the "Test" sample should be corrected by subtracting the sum of the

absorbances of the "Enzyme Blank" and "Substrate Blank."

Data Presentation and Calculation
Mannose Standard Curve Data

Mannose Concentration (mg/mL) Absorbance at 540 nm (AU)

0.0 (Blank) 0.000

0.1 0.152

0.2 0.305

0.4 0.610

0.6 0.915

0.8 1.220

1.0 1.525

Note: These are example data. A standard curve must be generated for each experiment.

From the standard curve, determine the linear equation (y = mx + c), where y is the

absorbance, x is the concentration of mannose, m is the slope, and c is the y-intercept.

Calculation of Mannanase Activity
One unit (U) of mannanase activity is typically defined as the amount of enzyme that releases

1 µmol of reducing sugar (mannose equivalents) per minute under the specified assay

conditions.

Calculation Steps:

Determine the concentration of reducing sugar released:
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Use the linear equation from the standard curve to calculate the concentration of mannose

(in mg/mL) in the "Test" sample from its corrected absorbance.

Concentration of reducing sugar (mg/mL) = (Corrected Absorbance - y-intercept) / slope

Calculate the total amount of reducing sugar produced:

Total reducing sugar (mg) = Concentration of reducing sugar (mg/mL) x Total volume of

assay mixture before DNS addition (mL)

Convert the amount of reducing sugar to µmol:

Amount of reducing sugar (µmol) = (Total reducing sugar (mg) / Molecular weight of

mannose (mg/µmol)) x 1000

(Molecular weight of mannose = 180.16 g/mol = 0.18016 mg/µmol)

Calculate the enzyme activity:

Enzyme Activity (U/mL) = (Amount of reducing sugar (µmol)) / (Incubation time (min) x

Volume of enzyme solution used (mL)) x Dilution factor of the enzyme

Troubleshooting and Considerations
Interference: Certain substances can interfere with the DNS assay, including some amino

acids, phenols, and other reducing agents that may be present in crude enzyme

preparations.[12][18][19] Running appropriate blanks is crucial to minimize these

interferences.[17]

Substrate and Enzyme Blanks: It is essential to include both enzyme and substrate blanks to

account for any reducing sugars present in the enzyme preparation or the substrate itself.[3]

Heating Time: The heating time for color development is a critical step. Inconsistent heating

can lead to variability in results.[17]

Standard Sugar: While glucose is sometimes used for the standard curve, using mannose is

more appropriate for mannanase assays as it is the primary product of mannan hydrolysis.
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Assay Linearity: Ensure that the amount of reducing sugar produced falls within the linear

range of the standard curve. If the absorbance is too high, the enzyme solution should be

further diluted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://hrcak.srce.hr/file/449884
https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-method
https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-method
https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-method
https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-method
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13387028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

